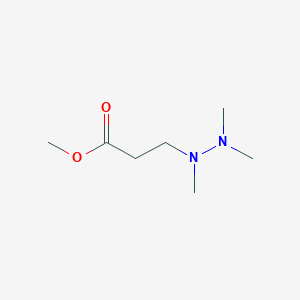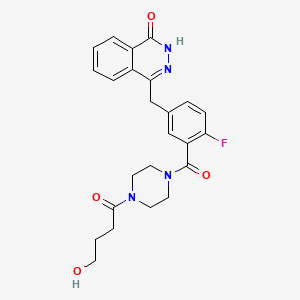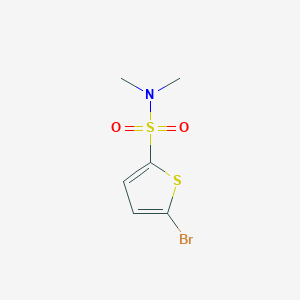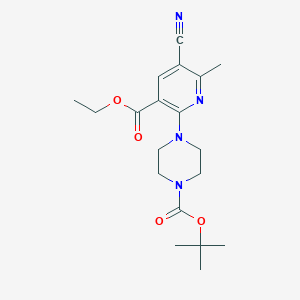
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and a dihydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 3,6-dihydro-2H-pyran-4-yl derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the dihydropyran moiety is introduced to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoxaline core or the dihydropyran moiety.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline or dihydropyran derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dihydropyran moiety can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 3,4-dihydro-2H-pyran
- 2,3-dihydro-4H-pyran
Uniqueness
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is unique due to the presence of both a quinoxaline core and a dihydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group also provides a reactive site for further functionalization, enhancing its versatility in synthetic chemistry.
属性
分子式 |
C13H11ClN2O |
|---|---|
分子量 |
246.69 g/mol |
IUPAC 名称 |
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline |
InChI |
InChI=1S/C13H11ClN2O/c14-13-12(9-5-7-17-8-6-9)15-10-3-1-2-4-11(10)16-13/h1-5H,6-8H2 |
InChI 键 |
SNRUEPYWWZWVLX-UHFFFAOYSA-N |
规范 SMILES |
C1COCC=C1C2=NC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)


![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)




![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)

![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)


